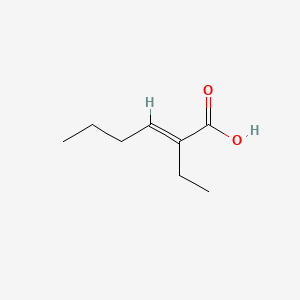
2-Ethylhex-2-enoic acid
Overview
Description
2-Ethylhex-2-enoic acid is an organic compound with the molecular formula C8H14O2. It is a carboxylic acid characterized by the presence of a double bond in its structure. This compound is known for its applications in various chemical processes and industries due to its unique properties.
Mechanism of Action
Target of Action
It is known that this compound is widely used in esters for pvb film plasticizers and synthetic lubricants . It is also used in the production of metal soaps for paint driers, in automotive coolants, and PVC stabilizers .
Mode of Action
Given its wide range of applications, it can be inferred that it interacts with its targets to produce desired effects such as enhancing the properties of synthetic lubricants, acting as a plasticizer in pvb films, and stabilizing pvc .
Biochemical Pathways
The metabolism of 2-Ethylhex-2-enoic acid has been studied in excised seedlings of barley (Hordeum vulgare) . It was rapidly taken up from the nutrient medium. The metabolites were isolated by extraction with methanol, separated and purified by TLC and HPLC, and identified by enzymatic, chemical, and spectrometric methods . A rapid conjugation with glucose was observed, decreasing in concentration again after longer time periods in favor of disaccharide esters, higher conjugates, and a hydroxylation product which was present in free and conjugated form .
Pharmacokinetics
The metabolism study in barley seedlings suggests that it is rapidly absorbed and metabolized .
Result of Action
Its wide range of applications suggests that it produces desirable effects in various industries, such as enhancing the properties of synthetic lubricants, acting as a plasticizer in pvb films, and stabilizing pvc .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhex-2-enoic acid can be synthesized through several methods. One common method involves the oxidation of 2-ethylhexanal using oxygen or air in the presence of a catalyst such as N-hydroxyphthalimide in isobutanol as a solvent . This method achieves high selectivity for this compound under mild conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of 2-ethylhexanal using molybdovanadophosphoric acid . This method involves dissolving the catalyst in distilled water and hydrochloric acid, followed by the addition of 2-ethylhexanal. The mixture is then heated and stirred while introducing oxygen to achieve high conversion rates and yields.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced to form 2-ethylhexanoic acid.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Oxygen or air in the presence of catalysts like N-hydroxyphthalimide or molybdovanadophosphoric acid.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Alcohols in the presence of acid catalysts to form esters.
Major Products:
Oxidation: Various oxidized products depending on the extent of oxidation.
Reduction: 2-Ethylhexanoic acid.
Substitution: Esters and other derivatives.
Scientific Research Applications
2-Ethylhex-2-enoic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of plasticizers, lubricants, and other industrial chemicals.
Comparison with Similar Compounds
2-Ethylhexanoic acid: A saturated analog of 2-ethylhex-2-enoic acid, lacking the double bond.
Hexanoic acid: A shorter chain carboxylic acid with similar chemical properties.
2-Hexenoic acid: A similar compound with a different alkyl group.
Uniqueness: this compound is unique due to the presence of the double bond, which imparts distinct chemical reactivity and properties compared to its saturated analogs. This double bond allows for additional chemical transformations and applications that are not possible with fully saturated compounds.
Properties
IUPAC Name |
(E)-2-ethylhex-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h6H,3-5H2,1-2H3,(H,9,10)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWYPHJOHOCYII-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C(\CC)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5309-52-4 | |
| Record name | 2-Ethyl-2-hexenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005309524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ethylhex-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Ethylhex-2-enoic acid (EHA) interact with plants and what are the downstream effects?
A1: Research indicates that EHA is rapidly absorbed by barley seedlings when introduced through the nutrient medium []. Inside the plant, EHA undergoes a series of metabolic transformations. Initially, it conjugates with glucose, forming a glucose ester. Over time, this conjugate decreases as the plant further metabolizes EHA into disaccharide esters, higher-order conjugates, and a hydroxylated form. This hydroxylation product exists both freely and in conjugated forms []. These metabolic processes suggest that EHA may influence plant growth and development by potentially interacting with various metabolic pathways.
Q2: Does the structure of this compound influence its antifungal activity?
A2: Yes, the structure of EHA and its analogs significantly impacts their antifungal activity []. Studies comparing EHA to its corresponding aldehyde (2-Ethylhex-2-en-1-al), alcohol (2-Ethylhex-2-en-1-ol), and enolacetate revealed a clear trend in potency. The enolacetate derivative displayed the strongest antifungal effects, followed by EHA itself, then the aldehyde, and lastly the alcohol. Interestingly, this pattern held true for both saturated and unsaturated analogs, although the unsaturated versions consistently demonstrated greater efficacy []. This suggests that the presence and nature of the functional group directly attached to the carbon chain play a crucial role in determining the antifungal potency of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


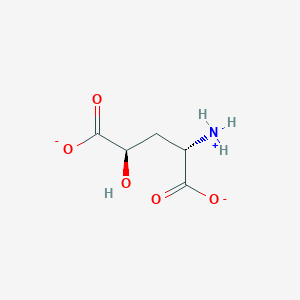
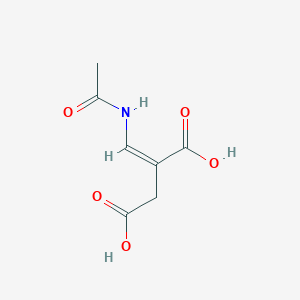
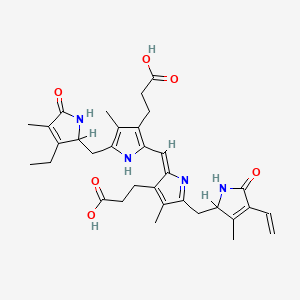


![(E)-3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1240180.png)
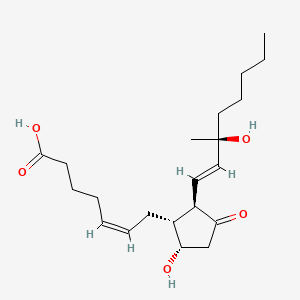

![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B1240184.png)
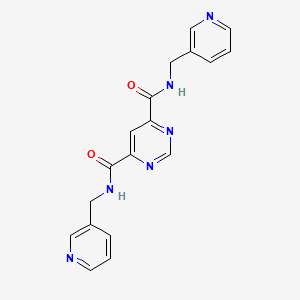
![3-(4-Fluorophenyl)-6-(1-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1240187.png)
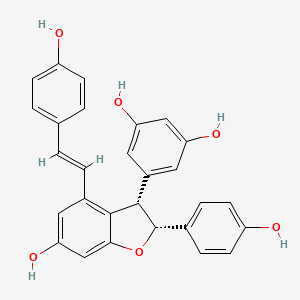
![15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B1240191.png)

